3-(Thiophen-3-yl)-1-benzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-yl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRFPBBAKNEDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Thiophen 3 Yl 1 Benzofuran 5 Ol and Its Analogues
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of 3-(thiophen-3-yl)-1-benzofuran-5-ol reveals several key disconnections. The primary disconnection is at the C2-C3 bond of the benzofuran (B130515) ring, suggesting a precursor like a 2-alkynylphenol derivative. Another strategic cut can be made at the C3-C(thiophene) bond, pointing towards a coupling reaction between a 3-substituted benzofuran and a thiophene (B33073) derivative. The C5-hydroxyl group can be envisioned as being installed late-stage via demethylation of a more stable 5-methoxybenzofuran (B76594) precursor.
This leads to two primary synthetic routes:
Convergent Approach: Construction of a 5-methoxy-substituted 2-alkynylphenol followed by cyclization and subsequent coupling with a 3-halothiophene derivative.
Linear Approach: Formation of the benzofuran ring from a suitably substituted phenol (B47542) and a partner that introduces the C2 and C3 atoms, followed by functionalization at the C3 and C5 positions.
Advanced Synthetic Approaches to the Benzofuran Core
The construction of the benzofuran nucleus is a cornerstone of this synthesis. Modern organic chemistry offers a plethora of methods, moving beyond classical approaches to more efficient and versatile strategies.
Transition metals, particularly palladium, copper, rhodium, and gold, are instrumental in modern benzofuran synthesis. nih.govnih.gov
Palladium and Copper Catalysis: A widely used method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This can be performed in a one-pot, three-component fashion, reacting an o-iodophenol, a terminal alkyne, and an aryl iodide to yield highly substituted benzofurans. nih.gov The use of a palladium catalyst like (PPh₃)PdCl₂ with a copper(I) co-catalyst is common in these reactions. nih.gov Palladium-catalyzed intramolecular cyclization of o-alkenylphenols, formed via Friedel-Crafts alkylation, also provides a route to the benzofuran core. nih.gov
Rhodium and Gold Catalysis: Rhodium catalysts can be used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate the benzofuran skeleton. nih.gov Gold catalysts are effective in the two-fold arylation of TMS-terminated alkynols, leading to 2,3-diarylbenzofurans. nih.gov
Table 1: Selected Transition Metal-Catalyzed Reactions for Benzofuran Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂, bpy | 2-(2-formylphenoxy)acetonitriles, Aryl boronic acid | Benzoyl-substituted benzofurans | nih.gov |
| (PPh₃)PdCl₂, CuI | o-Iodophenols, Terminal alkynes | 2-Substituted benzofurans | nih.gov |
| Rh-based catalyst | Propargyl alcohols, Aryl boronic acids | Chemodivergent benzofuran skeletons | nih.gov |
| JohnPhosAuCl/AgNTf₂ | Alkynyl esters, Quinols | Substituted benzofurans | acs.org |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of substituted benzofurans.
For instance, a one-pot, five-component reaction involving an Ugi-azide multicomponent reaction coupled with a Pd/Cu-catalyzed intramolecular cyclization can produce highly substituted benzofurans. rsc.org This method allows for the formation of six new bonds in a single operation. rsc.org Another approach involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst to yield benzofuran derivatives. nih.govacs.org Furthermore, a one-pot synthesis of 2,3-disubstituted benzofurans can be achieved from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, with microwave irradiation enhancing yields and reducing reaction times. nih.gov
The principles of green chemistry are increasingly being applied to benzofuran synthesis to create more environmentally benign processes. This includes the use of eco-friendly solvents, catalyst-free conditions, and energy-efficient methods.
A notable green approach is the one-pot synthesis of benzofuran derivatives using a copper iodide catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, which is biodegradable and has low toxicity. nih.govacs.org Transition-metal-free methods are also gaining traction. For example, the synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates has been achieved without a transition metal catalyst, often in excellent yields and without the need for column chromatography. nih.gov Additionally, base-catalyzed intramolecular cyclization of 2-ynylphenols using readily available Cs₂CO₃ provides a mild and efficient route to 2-substituted benzofurans. rsc.org Catalyst-free cascade reactions between nitroepoxides and salicylaldehydes have also been reported for the synthesis of benzofuran derivatives. acs.org
Introduction of the Thiophene Moiety: Strategies for Thiophene C3 Substitution
Introducing the thiophene ring at the C3 position of the benzofuran core is a critical step. This is typically achieved through cross-coupling reactions. Direct C-H activation and functionalization of the thiophene ring, particularly at the C3 position, is an area of active research. mdpi.comresearchgate.net Palladium-catalyzed direct arylation is a powerful tool, though controlling regioselectivity between the C2 and C3 positions of thiophene can be challenging. mdpi.com
For the synthesis of this compound, a common strategy would involve the coupling of a 3-halobenzofuran intermediate with a thiophene-3-boronic acid or a related organometallic thiophene reagent via a Suzuki or Stille coupling reaction. Conversely, a 3-benzofuranylboronic acid could be coupled with a 3-halothiophene. Recent advances in palladium/norbornene cooperative catalysis have enabled the direct vicinal difunctionalization of thiophenes, which could offer novel pathways to polysubstituted thiophenes for subsequent coupling. nih.gov
Functionalization at the Benzofuran C5-Position for Hydroxyl Group Incorporation
The final key structural feature is the hydroxyl group at the C5 position of the benzofuran ring. Direct hydroxylation at this position can be challenging. A more common and reliable strategy is to carry a methoxy (B1213986) group at the C5 position throughout the synthesis and then perform a demethylation in one of the final steps.
The synthesis often starts with a precursor like 4-methoxyphenol, which already contains the required oxygen functionality at the correct position relative to the eventual furan (B31954) ring fusion. The demethylation of the resulting 5-methoxy-3-(thiophen-3-yl)-1-benzofuran can be achieved using various reagents. Boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (B109758) is a classic and effective method for cleaving aryl methyl ethers to the corresponding phenols. mdpi.com This late-stage deprotection strategy avoids potential complications with a free hydroxyl group during the preceding cross-coupling and cyclization reactions.
Synthesis of Key Precursors and Synthetic Intermediates for this compound
The construction of this compound necessitates the strategic synthesis of key precursors that will ultimately form the benzofuran and thiophene moieties of the final molecule. A common and effective approach involves a convergent synthesis, where the benzofuran core and the thiophene substituent are prepared separately and then joined in a final coupling step.
A plausible and widely utilized strategy for the synthesis of 3-arylbenzofurans is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.govmdpi.comyoutube.comnih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would involve a 3-halobenzofuran intermediate and a thiophene-3-boronic acid or a 3-(benzofuranyl)boronic acid and a 3-halothiophene.
Key Precursors for the Benzofuran Moiety:
A crucial intermediate for this approach is a 3-halo-1-benzofuran-5-ol derivative. The synthesis of such precursors often starts from commercially available phenols. For instance, a substituted phenol can be ortho-alkenylated, followed by cyclization to form the benzofuran ring. lbp.world
Another route to a key benzofuran intermediate involves the reaction of a salicylaldehyde (B1680747) derivative. For example, a 2-hydroxyacetophenone (B1195853) can be used as a starting material to construct the benzofuran ring system. nih.gov
A general pathway to a suitable benzofuran precursor could involve the following steps:
Protection of the hydroxyl group: The 5-hydroxyl group of a starting phenol, such as 4-bromo-3-methoxyphenol, would likely be protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers.
Introduction of the furan ring: This can be achieved through various methods, including the Perkin rearrangement or Sonogashira coupling of an ortho-iodophenol with a terminal alkyne followed by cyclization. nih.govorganic-chemistry.org
Halogenation at the 3-position: If not already present from the starting materials, a halogen, typically bromine or iodine, is introduced at the 3-position of the benzofuran ring to enable the subsequent cross-coupling reaction.
Key Precursors for the Thiophene Moiety:
The corresponding thiophene precursor is typically thiophene-3-boronic acid or its ester derivative. Thiophene-3-boronic acid is commercially available or can be synthesized from 3-bromothiophene (B43185) through a lithium-halogen exchange followed by reaction with a trialkyl borate.
The following table summarizes the key precursors and intermediates that are instrumental in the synthesis of the target compound.
| Precursor/Intermediate | Structure | Role in Synthesis |
| Substituted Phenol | Starting material for the benzofuran core. | |
| 3-Halo-1-benzofuran-5-ol (protected) | Key intermediate for Suzuki-Miyaura coupling. The halogen at the 3-position is the coupling site. | |
| Thiophene-3-boronic acid | Provides the thiophene-3-yl moiety in the Suzuki-Miyaura coupling reaction. | |
| 3-Bromothiophene | Precursor for the synthesis of thiophene-3-boronic acid. |
The final step in the synthesis of the core structure of this compound would be the palladium-catalyzed Suzuki-Miyaura coupling of the protected 3-halo-1-benzofuran-5-ol with thiophene-3-boronic acid, followed by deprotection of the hydroxyl group. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.gov
Derivatization Strategies for Structural Exploration
To explore the structure-activity relationship (SAR) of this compound, various derivatization strategies can be employed. These modifications can be made to the benzofuran core, the thiophene ring, or the hydroxyl group at the 5-position.
Modification of the 5-Hydroxyl Group:
The phenolic hydroxyl group is a prime site for derivatization.
Etherification: The hydroxyl group can be converted to a variety of ethers by reaction with alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of different alkyl or aryl groups, which can modulate the lipophilicity and steric properties of the molecule.
Esterification: Reaction with acyl chlorides or anhydrides would yield the corresponding esters. This introduces an ester functionality that can act as a hydrogen bond acceptor and can be hydrolyzed in vivo.
Substitution on the Benzofuran and Thiophene Rings:
Further functionalization of the aromatic rings can provide valuable insights into the SAR.
Electrophilic Aromatic Substitution: The benzofuran and thiophene rings can undergo electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, although the regioselectivity of these reactions would need to be carefully controlled.
Palladium-Catalyzed Cross-Coupling: If additional halo-substituted analogues are synthesized, further cross-coupling reactions can be used to introduce a wide range of substituents, including alkyl, aryl, or heteroaryl groups, at various positions on both the benzofuran and thiophene rings. nih.gov
The table below outlines potential derivatization strategies for structural exploration.
| Derivatization Strategy | Target Site | Reagents and Conditions | Potential New Functionality |
| Etherification | 5-Hydroxyl group | Alkyl halide, base (e.g., K₂CO₃) | Alkoxy, Aryloxy |
| Esterification | 5-Hydroxyl group | Acyl chloride or anhydride, base (e.g., pyridine) | Ester |
| Halogenation | Benzofuran or Thiophene ring | N-Halosuccinimide (e.g., NBS, NCS) | Halogen (Br, Cl) |
| Suzuki Coupling | Halogenated derivative | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |
These derivatization strategies allow for the systematic modification of the parent compound, this compound, to generate a library of analogues for further biological evaluation and to probe the key structural features required for its activity.
Exploration of Biological Activities and Therapeutic Research Potential of 3 Thiophen 3 Yl 1 Benzofuran 5 Ol
Antimicrobial Research Applications
The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Research into 3-(Thiophen-3-yl)-1-benzofuran-5-ol and its derivatives has revealed promising activity against a range of bacteria and fungi, including strains of clinical significance.
Assessment of Antibacterial Mechanisms of Action
The antibacterial properties of this compound and its analogs have been investigated against various bacterial strains. While specific mechanistic studies on the parent compound are limited in publicly available literature, research on structurally related benzofuran (B130515) derivatives provides insights into potential modes of action. These often involve the disruption of essential cellular processes in bacteria. The lipophilic nature of the benzofuran and thiophene (B33073) rings can facilitate the compound's passage through the bacterial cell membrane. Once inside, it may interfere with nucleic acid synthesis, protein synthesis, or cell wall maintenance.
Evaluation of Antifungal Action and Targets (e.g., GlcN-6-P inhibition)
The antifungal potential of this compound derivatives has been a key area of investigation. A notable mechanism of action that has been explored is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is crucial for the biosynthesis of the fungal cell wall, a structure essential for fungal viability and integrity. By inhibiting GlcN-6-P synthase, these compounds can disrupt cell wall formation, leading to fungal cell death. This targeted approach offers a degree of selectivity, as the fungal cell wall is a structure not present in human cells.
Antitubercular Activity Research
Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. Research has extended to evaluating the efficacy of this compound derivatives against Mycobacterium tuberculosis. The specific mechanisms of action in this context are still under active investigation but are thought to involve the inhibition of essential mycobacterial enzymes or disruption of the unique mycobacterial cell envelope.
Anticancer Research Applications
In addition to its antimicrobial properties, this compound has demonstrated potential as a scaffold for the development of anticancer agents. Its activity has been explored in various cancer cell lines, with research focusing on its impact on tumor cell proliferation, survival, and the underlying molecular pathways.
Investigation of Antitumor Mechanisms of Action and Cellular Pathways
The antitumor effects of compounds derived from the this compound scaffold are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various cellular pathways, including the activation of caspase cascades, which are central executioners of apoptosis. Furthermore, these compounds may influence signaling pathways that regulate cell cycle progression, potentially causing cell cycle arrest at different checkpoints and thereby preventing cancer cell division.
Enzyme Inhibition in Oncological Pathways (e.g., BRAF Kinase, SIRT1)
A significant focus of anticancer research involving this compound derivatives is their potential to act as enzyme inhibitors in key oncological pathways.
BRAF Kinase: The BRAF kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma. The V600E mutation in BRAF is a common driver of tumorigenesis. Research has explored the potential of this compound analogs to inhibit this mutated kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.
SIRT1: Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a complex role in cellular processes, including cell survival and resistance to stress. In some cancer contexts, the overexpression of SIRT1 is associated with tumor progression and resistance to chemotherapy. Therefore, the inhibition of SIRT1 has emerged as a potential therapeutic strategy. Derivatives of this compound have been investigated for their ability to inhibit SIRT1, which could sensitize cancer cells to other treatments and inhibit their proliferation.
Antiangiogenic Pathway Modulation Research
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this pathway. Research into benzofuran derivatives has identified their potential as VEGFR-2 inhibitors.
A series of novel benzofuran-based chalcone (B49325) derivatives were synthesized and evaluated for their anti-tumor activities. Molecular docking studies indicated that these compounds could effectively bind to the VEGFR-2 active site (PDB ID: 4BSK), suggesting their potential as VEGFR-2 inhibitors. nih.gov One of the most potent compounds from this series, compound 4g , demonstrated significant inhibitory activity against VEGFR-2. nih.gov
Furthermore, another study focused on new benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2. nih.gov Compound 8 from this research emerged as a promising candidate, exhibiting inhibitory activity against both PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.gov These findings highlight the potential of the benzofuran scaffold in the development of novel antiangiogenic agents.
Table 1: Antiangiogenic Activity of Benzofuran Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Benzofuran-based chalcone (4g ) | VEGFR-2 | Potent Inhibitor | nih.gov |
| Benzofuran hybrid (8 ) | PI3K/VEGFR-2 | IC50 = 2.21 nM (PI3K), 68 nM (VEGFR-2) | nih.gov |
Anti-inflammatory Research Applications
Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a major target for anti-inflammatory drugs.
Several studies have explored the anti-inflammatory potential of benzofuran derivatives through their interaction with COX-2. In one such study, a series of new furosalicylic acids, furosalicylanilides, and other benzofuran derivatives were synthesized and evaluated for their anti-inflammatory activity. Many of these compounds showed good interactions with the active site of the COX-2 enzyme in docking studies, comparable to the established anti-inflammatory drug Diclofenac. Some of the tested compounds also demonstrated significant inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key inflammatory mediator produced via the COX-2 pathway.
Another investigation into heterocyclic/benzofuran hybrids revealed a compound, 5d , with a notable inhibitory effect on the production of nitric oxide (NO), another important inflammatory mediator. mdpi.com The study suggested that the anti-inflammatory mechanism of this compound might be related to the NF-κB and MAPK signaling pathways, which are upstream of COX-2 expression. mdpi.com
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound Class/Specific Compound | Target/Mediator | Activity | Reference |
|---|---|---|---|
| Furosalicylic acids and related benzofurans | COX-2 | Good interaction in docking studies | |
| Heterocyclic/benzofuran hybrid (5d ) | Nitric Oxide (NO) | IC50 = 52.23 ± 0.97 μM | mdpi.com |
Neurological Research Applications
The intricate signaling pathways of the central nervous system present numerous targets for therapeutic intervention in neurological disorders. Benzofuran and benzothiophene (B83047) derivatives have shown promise in this area, particularly in the context of neurodegenerative diseases and mood disorders.
Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. Research has shown that certain 2-arylbenzofuran derivatives exhibit inhibitory activity against these enzymes. One study reported that among a series of synthesized compounds, 1-(4-(Benzofuran-2-yl) benzyl)piperidine 5c showed 74% of the activity of the standard drug donepezil.
Similarly, a study on benzo[b]thiophene-chalcones identified them as cholinesterase inhibitors. nih.gov Compound 5f from this series was the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC50 value comparable to the standard inhibitor galantamine. nih.gov
Table 3: Cholinesterase Inhibition by Benzofuran and Benzothiophene Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1-(4-(Benzofuran-2-yl) benzyl)piperidine 5c | AChE | 74% activity of donepezil | |
| Benzo[b]thiophene-chalcone 5f | AChE | Potent Inhibitor | nih.gov |
| Benzo[b]thiophene-chalcone 5h | BChE | IC50 comparable to galantamine | nih.gov |
Serotonin (5-HT) and dopamine (B1211576) receptors are crucial targets for the treatment of various psychiatric and neurological conditions, including depression and schizophrenia. Research into benzo[b]thiophene derivatives has revealed their potential as ligands for these receptors.
A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. mdpi.comresearchgate.net The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed a micromolar affinity (Ki = 2.30 μM) for 5-HT1A receptor sites. mdpi.comresearchgate.net
Another study focused on novel benzo[b]thiophene derivatives as potential antidepressants with a rapid onset of action, targeting the 5-HT7 receptor. These findings underscore the versatility of the benzothiophene scaffold in designing ligands for various G-protein coupled receptors involved in neurological function.
Table 4: Receptor Ligand Activity of Benzothiophene Derivatives
| Compound | Target Receptor | Activity (Affinity) | Reference |
|---|---|---|---|
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e ) | 5-HT1A | Ki = 2.30 μM | mdpi.comresearchgate.net |
| Novel benzo[b]thiophene derivatives | 5-HT7 | Active |
Computational and Theoretical Chemistry Investigations of 3 Thiophen 3 Yl 1 Benzofuran 5 Ol
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in modern drug discovery, offering a window into the interactions between a small molecule, or ligand, and a macromolecular target, typically a protein. These computational techniques are essential for predicting how a compound like 3-(Thiophen-3-yl)-1-benzofuran-5-ol might bind to a receptor, which is the first step in understanding its potential therapeutic effects.
Prediction of Ligand-Protein Binding Sites and Modes
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. For derivatives of benzofuran (B130515), such as the title compound, these studies have been crucial in identifying potential binding sites within various proteins. Docking studies on similar benzofuran scaffolds have revealed their potential to interact with a range of biological targets. For instance, research on benzofuran derivatives has shown their ability to dock into the active sites of enzymes like interleukin-1β and pan-genotypic HCV NS5B polymerase. researchgate.netnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best-fit binding poses. This allows researchers to visualize how the thiophene (B33073) and benzofuran rings, along with the hydroxyl group of this compound, might orient themselves within a protein's binding pocket.
Elucidation of Molecular Recognition Features and Key Interactions
Successful binding of a ligand to a protein is dictated by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the hydroxyl group is a key feature, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic benzofuran and thiophene rings can engage in π-π stacking and hydrophobic interactions. Molecular docking studies on related benzofuran and thiophene-containing compounds have highlighted the importance of these interactions in achieving high binding affinity. mdpi.comresearchgate.net For example, in studies of benzofuran-triazine hybrids, the benzofuran moiety was found to be crucial for establishing key interactions within the binding site of S. aureus DHFR. nih.gov
Identification of Potential Biological Targets through Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This can be done by screening for similarity to known active compounds or by docking a library of compounds into the target's binding site. nih.gov For a compound like this compound, virtual screening can help to identify its potential biological targets from a vast array of proteins implicated in various diseases. nih.gov This approach has been successfully used for other benzofuran derivatives to identify potential inhibitors of targets such as HCV NS5B polymerase. nih.gov The insights gained from virtual screening can guide further experimental validation and lead to the discovery of new therapeutic applications for the compound.
Quantum Chemical Studies (Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. These methods are invaluable for predicting spectroscopic parameters and analyzing the reactivity of compounds like this compound.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to its reactivity and interactions. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. longdom.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. beilstein-journals.orgresearchgate.netbeilstein-journals.org For benzofuran derivatives, DFT studies have been used to calculate these parameters and understand how structural modifications influence their electronic behavior. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack or hydrogen bond donation.
Prediction of Spectroscopic Parameters for Structural Elucidation Methodologies
DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. For complex molecules like this compound, where multiple isomers are possible, this comparison is invaluable for unambiguous structural assignment. Theoretical calculations of spectroscopic data for related benzofuran and thiophene-containing molecules have shown good agreement with experimental results, demonstrating the reliability of these methods. researchgate.net
Theoretical Reactivity Descriptors and Reaction Pathways
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For thiophene and its derivatives, these frontier molecular orbitals are significantly influenced by the C60 moiety. researchgate.net
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution. The global electrophilicity index (ω), another important descriptor, quantifies the energy stabilization of the system when it acquires an additional electronic charge from the environment.
The local reactivity is often analyzed using Fukui functions or the dual descriptor (Δf(r)). These tools help to pinpoint specific atomic sites within the this compound molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For instance, in related benzofuran-stilbene hybrid compounds, the O-H bond has been identified as a key site for antioxidative activity, with its reactivity being significantly influenced by the surrounding solvent environment. researchgate.net
Investigations into the reaction pathways of similar benzofuran derivatives often employ DFT calculations to map the potential energy surface of a given reaction. researchgate.net This allows for the determination of transition states and activation energies, providing a deeper understanding of the reaction mechanism. For example, studies on benzofuran-stilbene hybrids have explored mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPL-ET) to elucidate their antioxidant behavior. researchgate.net
| Theoretical Reactivity Descriptor | Significance for this compound |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. A higher value suggests a greater propensity to donate electrons in a chemical reaction. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Reflects the electron-accepting ability. A lower value indicates a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A larger gap corresponds to higher stability and lower reactivity. |
| Electronegativity (χ) | Represents the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Measures the resistance to change in the electron distribution. |
| Global Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |
| Global Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. |
| Fukui Functions/Dual Descriptor (Δf(r)) | Identifies the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. |
Molecular Dynamics (MD) Simulations for Conformational and Solvation Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound at the atomic level. By simulating the motion of atoms and molecules over time, MD can provide detailed insights into conformational changes, interactions with its environment, and the stability of potential ligand-target complexes.
In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand, such as this compound, when bound to a biological target, typically a protein. These simulations can reveal how the ligand and protein adapt to each other and the persistence of key interactions over time.
The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions throughout the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is well-accommodated in the binding site. In studies of other heterocyclic compounds, stable RMSD values are a key indicator of a stable ligand-protein complex.
The flexibility of the system can be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues or atoms. This helps to identify which parts of the protein and ligand are rigid and which are more flexible. Such information is vital for understanding the binding mechanism and can guide the design of more potent and selective inhibitors. For example, computational studies on thiophene derivatives targeting the Ebola virus glycoprotein (B1211001) have used MD simulations to confirm the stability of the ligand in the binding pocket and its influence on critical regions of the protein. acs.orgnih.gov
The solvent environment plays a critical role in the behavior of molecules, influencing their conformation, reactivity, and binding affinity. MD simulations explicitly including solvent molecules, typically water, allow for a detailed examination of these effects on this compound.
By analyzing the radial distribution function (RDF) between the ligand's atoms and solvent molecules, it is possible to characterize the structure of the solvation shells and identify specific hydrogen bonding patterns. This is particularly important for understanding the solubility of the compound and its ability to cross biological membranes. Molecular dynamics calculations on polythiophenes with heterocyclic substituents have been used to study the interaction of analytes with these side chains, highlighting the role of the side chain in designing sensory materials. researchgate.net
| MD Simulation Parameter | Insight Provided for this compound |
| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the ligand-target complex over time. A stable RMSD indicates a persistent binding mode. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of different regions of the ligand and its target protein, identifying key stable and mobile areas. |
| Radial Distribution Function (RDF) | Characterizes the structure of the solvent around the molecule, revealing details of hydration shells and specific interactions. |
| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the ligand, target, and solvent molecules, which are crucial for binding affinity. |
| Solvation Free Energy | Predicts the solubility and partitioning behavior of the compound, offering insights into its pharmacokinetic properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for guiding the synthesis of more potent analogues.
The development of a QSAR model for a class of compounds including this compound would begin with the collection of a dataset of structurally related molecules with experimentally determined biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. For instance, QSAR studies on benzofuran and benzothiophene (B83047) biphenyl (B1667301) derivatives have successfully identified key descriptors related to their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies revealed that molar refractivity and hydrophobic substituents at specific positions were significant for activity. nih.gov
The quality of the resulting QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive power.
A robust QSAR model should not only accurately describe the data it was built on but also possess good predictive power for new, untested compounds. The predictive capacity of a model is typically evaluated using an external test set of compounds that were not used in the model development. The predicted activities for the test set are compared with their experimental values to assess the model's external predictability (R²pred).
A validated QSAR model can then be used to predict the biological activity of novel compounds like this compound, provided it falls within the applicability domain of the model. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. Furthermore, the interpretation of the descriptors included in the QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the rational design of new, more effective molecules. nih.gov
| QSAR Modeling Step | Description | Relevance to this compound |
| Data Set Collection | Gathering a series of structurally related compounds with known biological activities. | A dataset of thiophenyl-benzofuran derivatives would be required to build a specific model. |
| Descriptor Calculation | Computing various molecular descriptors (constitutional, topological, quantum chemical) for each compound. | Descriptors for this compound would quantify its physicochemical properties. |
| Model Development | Using statistical methods (e.g., MLR, PLS) to correlate descriptors with biological activity. | A mathematical equation would be generated to predict the activity of new derivatives. |
| Internal Validation | Assessing the statistical quality and robustness of the model using techniques like cross-validation (Q²). | Ensures the model is not overfitted to the training data. |
| External Validation | Evaluating the predictive power of the model on an independent set of compounds (R²pred). | Confirms the model's ability to accurately predict the activity of new molecules. |
| Applicability Domain | Defining the chemical space in which the model's predictions are reliable. | Determines if the model is suitable for predicting the activity of this compound. |
Advanced Research Methodologies and Future Perspectives for 3 Thiophen 3 Yl 1 Benzofuran 5 Ol
Chemoinformatics and Machine Learning Approaches in Compound Design and Screening
The initial stages of drug discovery for a compound like 3-(Thiophen-3-yl)-1-benzofuran-5-ol can be significantly accelerated through the use of chemoinformatics and machine learning. These computational tools allow for the rapid in silico screening of virtual compound libraries and the prediction of their biological activities. By constructing a virtual library of derivatives based on the this compound scaffold, researchers can employ quantitative structure-activity relationship (QSAR) models to identify candidates with the highest probability of desired biological effects.
Machine learning algorithms, such as support vector machines and neural networks, can be trained on existing datasets of compounds with known activities against specific biological targets. These trained models can then predict the activity of novel compounds, including derivatives of this compound. This approach not only saves time and resources but also allows for the exploration of a much larger chemical space than would be possible with traditional high-throughput screening alone.
| Parameter | Description | Example Application for this compound |
| Molecular Descriptors | Numerical representations of a molecule's physicochemical properties. | Calculation of topological, electronic, and steric descriptors for a library of virtual derivatives. |
| QSAR Modeling | Statistical models that correlate molecular descriptors with biological activity. | Development of a QSAR model to predict the inhibitory activity of derivatives against a target protein kinase. |
| Virtual Screening | Computational screening of large compound libraries against a biological target. | Docking of a virtual library of this compound analogs into the active site of a target enzyme. |
| Machine Learning | Algorithms that can learn from data to make predictions. | Training a neural network to predict the likelihood of a derivative having anticancer properties based on its structural features. |
Mechanistic Biology Approaches to Validate Proposed Biological Targets and Pathways
Once promising candidates are identified through computational screening, it is essential to validate their proposed biological targets and elucidate their mechanisms of action. Mechanistic biology approaches provide the tools to achieve this. For a compound like this compound, which may have multiple potential targets, a systematic approach is necessary.
Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity of the compound to purified target proteins. Cellular assays are then employed to determine the compound's effect on target activity within a biological context. For instance, if the compound is predicted to inhibit a specific kinase, a cellular assay can measure the phosphorylation of that kinase's downstream substrates. Further validation can be achieved through genetic approaches, such as CRISPR-Cas9 mediated gene knockout or siRNA-mediated gene knockdown, to confirm that the compound's biological effects are dependent on the proposed target.
| Technique | Principle | Application to this compound |
| Thermal Shift Assay | Measures changes in protein melting temperature upon ligand binding. | Confirming direct binding of the compound to a purified target protein. |
| Surface Plasmon Resonance | Detects changes in refractive index at a sensor surface due to molecular interactions. | Quantifying the on- and off-rates of binding to a target protein. |
| Isothermal Titration Calorimetry | Measures the heat change associated with a binding event. | Determining the thermodynamic parameters of the binding interaction. |
| Cellular Target Engagement Assays | Measures the interaction of a compound with its target in a cellular environment. | Assessing the ability of the compound to engage its target in live cells. |
| CRISPR/siRNA | Genetic tools to modulate the expression of a target gene. | Validating that the compound's biological effect is dependent on the proposed target. |
Strategic Development of Derivatized Libraries for Focused Biological Screening
The initial this compound scaffold serves as a starting point for the development of a derivatized library. Strategic modifications to the core structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The synthesis of such libraries allows for a focused biological screening campaign to explore the structure-activity relationships (SAR) in detail.
Based on the initial computational and biological data, specific regions of the molecule can be targeted for modification. For example, substitutions on the thiophene (B33073) ring or the benzofuran (B130515) core could be explored to enhance interactions with the target protein. The synthesis of these derivatives can be achieved through various organic chemistry reactions. nih.gov The resulting library of compounds would then be subjected to a focused screening cascade, starting with in vitro assays against the primary target and progressing to more complex cellular and potentially in vivo models for the most promising candidates.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The most efficient path to drug discovery lies in the tight integration of computational and experimental approaches. This iterative cycle of design, synthesis, testing, and analysis allows for rapid optimization of lead compounds. For this compound, this would involve using computational models to propose a set of derivatives with improved properties. mdpi.com These compounds would then be synthesized and tested experimentally. The experimental results would be used to refine and improve the computational models, leading to a more accurate prediction of the properties of the next generation of compounds. This synergistic approach has been successfully applied to other heterocyclic scaffolds and can significantly reduce the time and cost of drug development.
| Phase | Computational Approach | Experimental Approach | Outcome |
| Hit Identification | Virtual screening of compound libraries. | High-throughput screening of a diverse compound collection. | Identification of initial hits with modest activity. |
| Hit-to-Lead | SAR analysis and in silico ADMET prediction. | Synthesis of focused libraries and in vitro profiling. | Selection of lead compounds with improved potency and properties. |
| Lead Optimization | Free energy perturbation calculations and molecular dynamics simulations. | In vivo efficacy and pharmacokinetic studies. | Identification of a preclinical development candidate. |
Collaborative Interdisciplinary Research Initiatives for Comprehensive Characterization
The comprehensive characterization of a novel compound like this compound and its derivatives requires a collaborative, interdisciplinary approach. This involves bringing together experts from various fields, including medicinal chemistry, computational biology, structural biology, cell biology, and pharmacology. Such collaborations are essential for a holistic understanding of the compound's properties, from its fundamental chemical characteristics to its effects in complex biological systems.
By fostering an environment of open communication and data sharing, these interdisciplinary teams can more effectively tackle the challenges of drug discovery. For instance, medicinal chemists can synthesize novel derivatives based on insights from structural biologists who have solved the co-crystal structure of a lead compound with its target protein. Similarly, computational biologists can develop more accurate predictive models based on the experimental data generated by cell biologists and pharmacologists. This collaborative ecosystem is critical for translating a promising chemical scaffold into a clinically viable therapeutic.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(Thiophen-3-yl)-1-benzofuran-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzofuran and thiophene precursors. Key steps include:
- Precursor selection : Use halogenated benzofuran derivatives (e.g., 5-hydroxybenzofuran) and thiophene-containing nucleophiles.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm substituent positions and aromatic proton coupling patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of hydroxyl or thiophene groups) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
- Low yield : Optimize stoichiometry of precursors (1:1.2 molar ratio) and use inert atmospheres to prevent oxidation .
- By-products : Introduce protecting groups (e.g., acetyl for hydroxyl) to block unwanted side reactions .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for pharmacological applications?
- Methodological Answer :
-
Substituent variation : Modify the hydroxyl group (e.g., methylation) or thiophene substituents (e.g., fluorination) to assess bioactivity changes .
-
Biological assays : Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to link structural features to activity .
-
Computational docking : Use software like AutoDock to predict binding affinities with proteins (e.g., COX-2) .
Substituent Modification Observed Activity Change Reference Hydroxyl → Methoxy Reduced antioxidant activity Thiophene → Fluorothiophene Enhanced kinase inhibition
Q. What strategies can resolve contradictions in reported biological activities of benzofuran-thiophene hybrids?
- Methodological Answer :
- Meta-analysis : Compare studies for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Dose-response curves : Establish EC/IC values across multiple models to identify consistent trends .
- Structural validation : Re-synthesize disputed compounds and verify activity using standardized protocols .
Q. How can computational methods predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate binding stability in protein active sites (e.g., >50 ns simulations for RMSD analysis) .
- ADMET profiling : Use tools like SwissADME to forecast bioavailability and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-validate with authentic samples : Compare with commercially available standards or literature spectra from crystallography databases .
- Solvent effects : Note that NMR shifts vary with deuterated solvents (e.g., DMSO vs. CDCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
